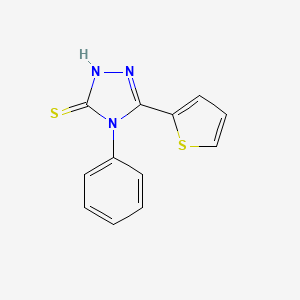

4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide (PTTHS) is an organic compound that has been studied for its potential applications in scientific research. PTTHS is a derivative of hydrosulfide and is structurally related to other triazole compounds. As an organic compound, PTTHS has a wide range of applications in the fields of chemistry, biology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis Enhancements

One of the key areas where derivatives of 4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide show promise is in catalysis. For instance, derivatives of this compound have been utilized as efficient catalysts in the synthesis of pyrazol-5-ol derivatives, demonstrating excellent yields, simple procedures, and environmentally friendly reaction conditions (Karimi-Jaberi, Z., Pooladian, Baharak, Moradi, M., & Ghasemi, E., 2012). This application underscores the compound's role in facilitating chemical transformations, potentially leading to the development of new materials and pharmaceuticals.

Electrochemical Applications

The electrochemical behavior of thiotriazoles, closely related to 4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide, has been studied in aqueous-alcoholic media. Such compounds exhibit unique redox properties, which could be harnessed for the development of sensors, batteries, or electrocatalysts (Fotouhi, L., Hajilari, Fatemeh, & Heravi, M., 2002). Understanding the electrooxidation mechanisms of these compounds opens pathways for novel applications in electrochemistry and material science.

Antimicrobial and Corrosion Inhibition

Compounds structurally related to 4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide have been investigated for their antimicrobial properties and their potential as corrosion inhibitors. Such studies indicate the versatility of these compounds in creating coatings or additives that protect metals from corrosion while also offering antimicrobial benefits, a crucial consideration for materials used in healthcare and industrial applications (Quraishi, M., & Jamal, D., 2002).

Advanced Material Properties

Research on the synthesis and characterization of Mn(II) complexes with triazole derivatives highlights the potential of these compounds in enhancing material properties. Such complexes have shown promising applications in electrochemical oxygen reduction reactions, which are critical for fuel cell technology and metal-air batteries. This application suggests that triazole derivatives, including 4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide, could play a significant role in the development of energy-related materials (Bharty, M. K., et al., 2019).

Wirkmechanismus

Target of Action

The compound 4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide belongs to the class of heterocyclic compounds known as thiophenes . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a wide range of therapeutic effects .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties .

Result of Action

Thiophene derivatives are known to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Eigenschaften

IUPAC Name |

4-phenyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S2/c16-12-14-13-11(10-7-4-8-17-10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZDETZAWGOQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350257 |

Source

|

| Record name | 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

57600-04-1 |

Source

|

| Record name | 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

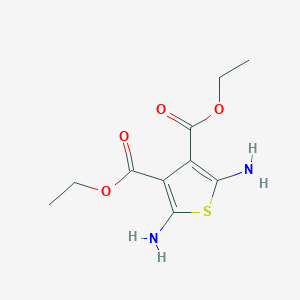

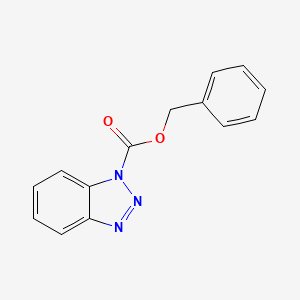

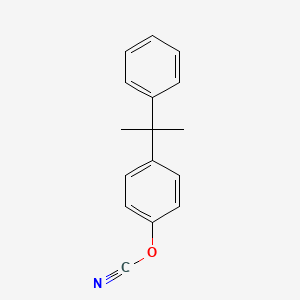

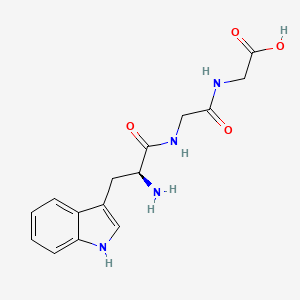

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

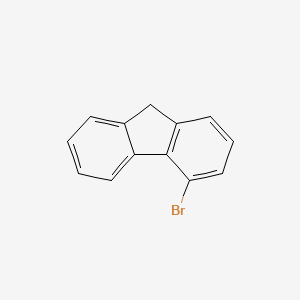

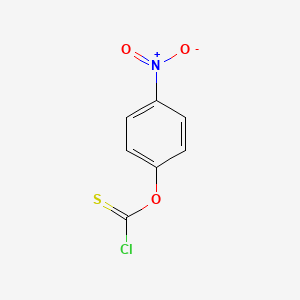

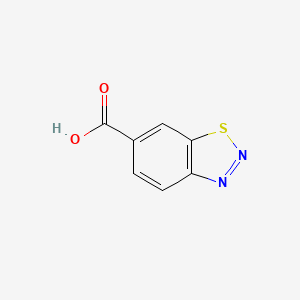

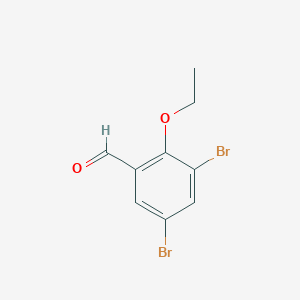

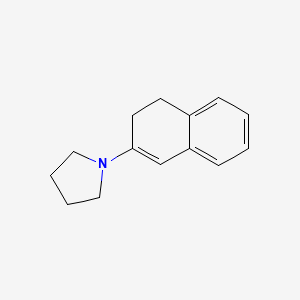

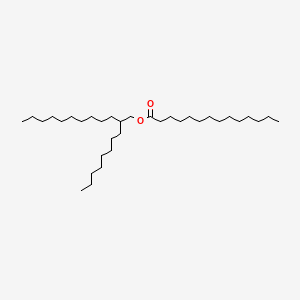

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B1595330.png)